

Crotononitrile molecular structure and bonding

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Compound of Interest

Compound Name: Crotononitrile

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An In-depth Technical Guide to the Molecular Structure and Bonding of **Crotononitrile**

Introduction

Crotononitrile, systematically named but-2-enenitrile, is an unsaturated aliphatic nitrile with the molecular formula C_4H_5N .^{[1][2]} It is a colorless to pale yellow liquid with a pungent odor, recognized for its role as a versatile intermediate in organic synthesis.^[1] The molecule's structure, featuring a conjugated system between a carbon-carbon double bond and a nitrile group, imparts significant reactivity, making it a valuable precursor for synthesizing pharmaceuticals, agrochemicals, and various heterocyclic compounds.^{[1][2][3]}

A key structural feature of **crotononitrile** is its existence as two distinct geometric isomers: cis (Z) and trans (E), arising from the restricted rotation around the $C=C$ double bond.^{[1][3]} These isomers exhibit different physical properties and stability, with the trans isomer generally being more stable.^[4] This guide provides a detailed examination of the molecular structure, bonding, and spectroscopic characterization of **crotononitrile**, intended for professionals in chemical research and drug development.

Molecular Structure and Geometry

The molecular structure of **crotononitrile** consists of a four-carbon backbone containing a double bond between carbons C2 and C3, and a terminal nitrile group ($-C\equiv N$) at C1. The molecule has a total of nine sigma (σ) bonds and three pi (π) bonds.^[5]

Hybridization and Bond Angles:

- **Methyl Carbon (C4):** This carbon is sp^3 hybridized, forming tetrahedral geometry with H-C-H bond angles of approximately 109.5° .
- **Olefinic Carbons (C2 and C3):** These carbons are sp^2 hybridized, resulting in a trigonal planar geometry. The bond angles around these carbons (C-C=C and H-C=C) are approximately 120° .^[6]
- **Nitrile Carbon (C1):** This carbon is sp hybridized, leading to a linear geometry for the C-C≡N fragment with a bond angle of about 180° .^[6]
- **Nitrile Nitrogen:** The nitrogen atom is also sp hybridized and possesses a lone pair of electrons.

This combination of hybridized centers dictates the overall shape of the molecule. The C2-C3-C4 portion is planar, while the C1-C2 bond allows for different spatial arrangements of the methyl group relative to the nitrile group, defining the cis and trans isomers.

Geometric Isomerism

The presence of the C=C double bond restricts free rotation, giving rise to cis and trans geometric isomers.

- **trans-Crotonitrile** ((E)-but-2-enenitrile): The methyl group ($-CH_3$) and the nitrile group ($-CN$) are on opposite sides of the double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance.^[4]
- **cis-Crotonitrile** ((Z)-but-2-enenitrile): The methyl group and the nitrile group are on the same side of the double bond.

The thermal isomerization between these forms is a well-studied, reversible, unimolecular reaction.^{[1][7]} For the equilibrium cis \rightarrow trans, the change in enthalpy (ΔH) is 0.17 ± 0.12 kcal/mol, and the change in entropy (ΔS) is -0.39 ± 0.19 cal/mol·K.^[1]

Diagram 1: Geometric Isomers of **Crotonitrile**

Bonding and Electronic Effects

The bonding in **crotononitrile** is characterized by a conjugated π -system extending across the C3=C2 double bond and the C1 \equiv N triple bond. This conjugation delocalizes the π -electrons, influencing the molecule's electronic properties and reactivity. The electron-withdrawing nature of the cyano group polarizes the molecule, making it susceptible to nucleophilic addition reactions at the C2 position.[3]

The molecule possesses a significant dipole moment due to the high electronegativity of the nitrogen atom. The experimental dipole moment for the trans-isomer is 4.50 D, indicating a high degree of molecular polarity.[2]

Physicochemical and Structural Data

The quantitative properties of **crotononitrile** are summarized below. Data typically refers to a mixture of isomers unless specified.

Table 1: Physicochemical Properties of **Crotononitrile**

Property	Value
Molecular Formula	C₄H₅N [1][8]
Molecular Weight	67.09 g/mol [1][8]
Boiling Point	120-121 °C[9][10]
Melting Point	-51.15 °C to -52 °C[11][12]
Density	0.824 g/mL at 25 °C[9][10]
Refractive Index (n ²⁰ /D)	1.419[9][10]
Dipole Moment (trans)	4.50 D[2][12]

| Flash Point | 16 °C[8][11] |

Table 2: Typical Bond Parameters

Bond	Type	Hybridization	Approximate Length (Å)	Approximate Angle (°)
C-H (methyl)	σ	sp^3-s	1.09	H-C-H: ~109.5
C-C (single)	σ	sp^3-sp^2	1.50	C-C=C: ~120
C-H (vinyl)	σ	sp^2-s	1.08	H-C=C: ~120
C=C (double)	σ, π	sp^2-sp^2	1.34	
C-C (single)	σ	sp^2-sp	1.44	C=C-C: ~120[6]

| C \equiv N (triple) | $\sigma, 2\pi$ | $sp-sp$ | 1.16 | C-C \equiv N: ~180[6] |

Experimental Protocols for Characterization

Spectroscopic Analysis

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for confirming the structure and differentiating between the cis and trans isomers.

- ^1H NMR: The proton NMR spectrum provides distinct signals for the methyl and vinyl protons. The coupling constants (J-values) between the vinyl protons are characteristic: J(trans) is typically larger (12-18 Hz) than J(cis) (6-12 Hz).
- ^{13}C NMR: The carbon NMR spectrum shows four distinct signals corresponding to the methyl, two vinyl, and nitrile carbons. The chemical shifts are influenced by the electronic environment of each carbon atom.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the **crotononitrile** sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Data Acquisition: Record ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ^{13}C , broadband proton decoupling is typically used to produce singlet signals for each carbon.

- **Data Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.0 ppm for ^{13}C). [\[13\]](#)
- **Analysis:** Integrate the ^1H signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the structure and determine the isomeric ratio.

5.1.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups in the molecule.

- **$\text{C}\equiv\text{N}$ stretch:** A strong, sharp absorption band appears around $2220\text{--}2260\text{ cm}^{-1}$.
- **$\text{C}=\text{C}$ stretch:** A medium intensity band appears around $1640\text{--}1680\text{ cm}^{-1}$.
- **$=\text{C-H}$ stretch:** A medium band appears just above 3000 cm^{-1} .
- **C-H stretch (sp^3):** A strong band appears just below 3000 cm^{-1} .

Experimental Protocol: IR Analysis

- **Sample Preparation:** Place one drop of neat liquid **crotononitrile** between two NaCl or KBr salt plates to create a thin film.
- **Data Acquisition:** Place the salt plates in the sample holder of an FTIR spectrometer.
- **Spectrum Collection:** Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty spectrometer should be collected and automatically subtracted from the sample spectrum.
- **Analysis:** Identify the characteristic absorption frequencies and correlate them to the functional groups present in **crotononitrile**.

5.1.3 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating the cis and trans isomers and confirming the molecular weight and fragmentation pattern.

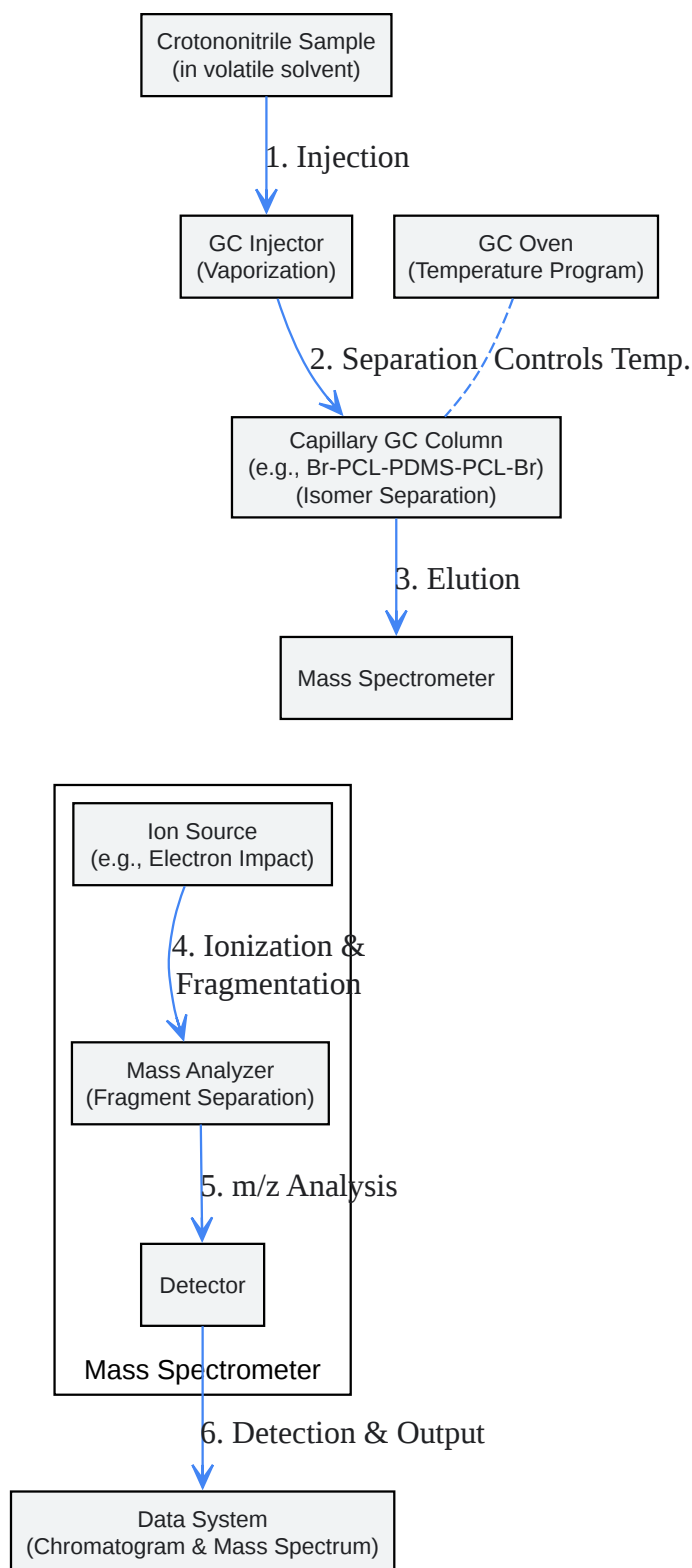


Diagram 2: GC-MS Experimental Workflow

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Diagram 2: GC-MS Experimental Workflow

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of **crotononitrile** (e.g., 100 ppm) in a volatile solvent like dichloromethane or hexane.
- **Injection:** Inject 1 μL of the sample into the GC injector port, which is heated to ensure rapid vaporization.
- **Separation:** The vaporized sample is carried by an inert gas (e.g., helium) onto a capillary column. A column with a specific stationary phase is used to resolve the cis and trans isomers.^[14] A typical oven temperature program might start at 40 °C and ramp to 160 °C at 10 °C/min to ensure good separation.^[14]
- **Mass Analysis:** As each isomer elutes from the column, it enters the mass spectrometer. In the ion source, molecules are typically fragmented by electron impact. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- **Data Analysis:** The output consists of a chromatogram (signal intensity vs. retention time) showing separate peaks for the cis and trans isomers, and a mass spectrum for each peak. The mass spectrum will show a molecular ion peak ($m/z = 67$) and other fragment peaks that help confirm the structure.

Synthesis and Purification

Crotononitrile can be synthesized via several routes, including the dehydration of crotonamide or the reaction of acrolein with ammonia.^[1] Purification is critical to remove by-products and isolate the desired isomer.

Experimental Protocol: Purification by Extraction and Distillation This protocol is typical following a synthesis like the dehydration of crotonamide.^[1]

- **Quenching:** Carefully add the crude reaction mixture to cold water to quench any reactive reagents.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic product into a suitable solvent (e.g., diethyl ether or dichloromethane).

- Acidic Wash: Wash the organic layer with a 10% citric acid aqueous solution to remove any basic impurities.[\[1\]](#)
- Basic Wash: Subsequently, wash the organic layer with a saturated sodium bicarbonate aqueous solution to neutralize any remaining acid.[\[1\]](#)
- Brine Wash: Wash with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.
- Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), then filter to remove the solid.
- Solvent Removal: Remove the solvent using a rotary evaporator.
- Distillation: Purify the crude **crotononitrile** by distillation. To prevent thermal isomerization, this is often performed under reduced pressure.[\[1\]](#) Collect the fraction boiling at the correct temperature for the desired purity.

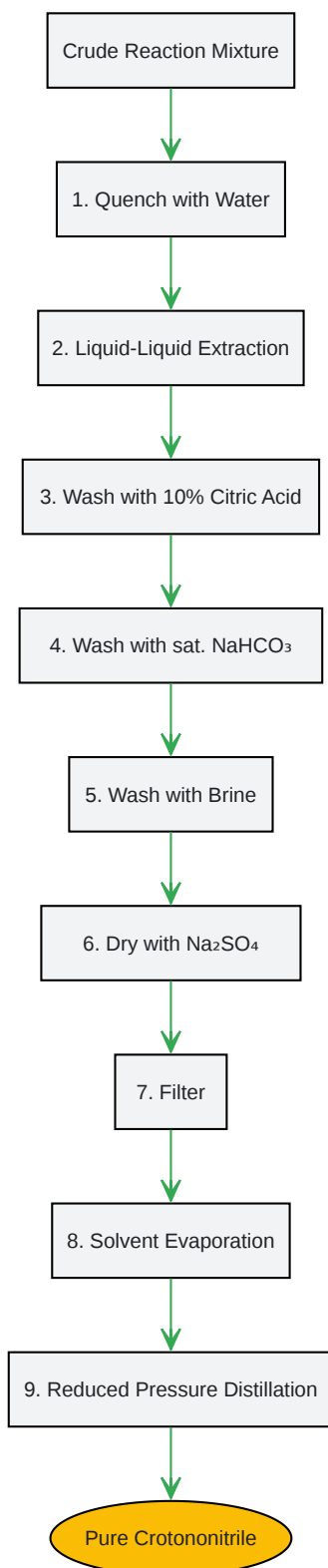


Diagram 3: Purification Workflow

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Diagram 3: Purification Workflow

Conclusion

Crotononitrile is a structurally interesting and synthetically important molecule. Its molecular framework is defined by a combination of sp , sp^2 , and sp^3 hybridized carbons, leading to a planar vinyl-nitrile system and distinct, separable cis and trans isomers. The conjugated π -system and the strong dipole moment imparted by the nitrile group are the primary drivers of its chemical reactivity. The structure, purity, and isomeric composition of **crotononitrile** can be rigorously determined through a combination of powerful analytical techniques, including NMR, IR, and GC-MS, for which standardized experimental protocols are well-established. A thorough understanding of these structural and bonding characteristics is fundamental for its effective application in research and chemical development.

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